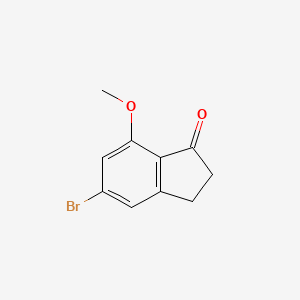

5-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

5-bromo-7-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-13-9-5-7(11)4-6-2-3-8(12)10(6)9/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUXXRGOGYBNHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)CC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257502 | |

| Record name | 5-Bromo-2,3-dihydro-7-methoxy-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881190-51-8 | |

| Record name | 5-Bromo-2,3-dihydro-7-methoxy-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881190-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-dihydro-7-methoxy-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Mechanistic Transformations of 5 Bromo 7 Methoxy 2,3 Dihydro 1h Inden 1 One

Reactivity of the Carbonyl Functionality

The ketone group at the C-1 position is a primary site for nucleophilic attack and condensation reactions. Its reactivity is standard for a cyclic aryl ketone, serving as an electrophilic center for a variety of carbon and heteroatom nucleophiles. These transformations are fundamental for modifying and extending the molecular scaffold.

Nucleophilic Addition and Condensation Reactions for Scaffold Modification

The carbonyl group of the indanone system readily undergoes condensation reactions with active methylene (B1212753) compounds, a classic strategy for C-C bond formation. Reactions like the Knoevenagel condensation, which involves the reaction of aldehydes or ketones with compounds possessing an active methylene group, are well-documented for indanones and indane-1,3-diones. Current time information in Pasuruan, ID.nih.gov For 5-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, this typically involves a base-catalyzed reaction where the enolate of an active methylene compound attacks the carbonyl carbon.

Another pivotal reaction is the Wittig olefination, which converts aldehydes and ketones into alkenes. wikipedia.orgrsc.orgorganicreactions.org This reaction employs a phosphonium (B103445) ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon-based substituent, effectively transforming the ketone into an exocyclic alkene. This method provides absolute control over the location of the newly formed double bond, a significant advantage over elimination-based methods. organicreactions.org The resulting alkene can then serve as a handle for further functionalization.

Aldol-type condensation reactions, promoted by acid or base, also provide a pathway for scaffold elaboration. Superacid-promoted one-pot syntheses have been shown to facilitate the reaction between aryl ketones and benzaldehydes, proceeding through an aldol (B89426) condensation followed by an intramolecular Friedel–Crafts alkylation to yield highly substituted indanones. acs.orgrsc.org

Below is a table summarizing potential condensation reactions at the carbonyl center of the title compound.

| Reaction Type | Reagent Example | Catalyst/Conditions | Product Type |

| Knoevenagel Condensation | Malononitrile, Ethyl Cyanoacetate | Piperidine, Acetic Acid | 2-Alkylidene-indan-1-one Derivative |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Strong base (e.g., n-BuLi) | 1-Methylene-indan Derivative |

| Aldol Condensation | Acetone (B3395972), Benzaldehyde (B42025) | Acid or Base | 2-(Hydroxyalkyl)-indan-1-one or Chalcone-type adduct |

Transformations within the Indane Ring System

The reactivity of the indane core itself, including both the aliphatic and aromatic portions, allows for significant structural modifications through elimination, substitution, and pericyclic reactions.

Dehydrohalogenation Pathways and Aromatization

While the bromine atom in this compound is attached to the aromatic ring (an sp²-hybridized carbon), making direct E2 or E1 elimination of HBr to form a benzyne (B1209423) intermediate difficult under standard conditions, transformations involving the aliphatic portion of the ring are more common. If a halogen were present at the C-2 position, base-induced dehydrohalogenation would readily occur to yield the corresponding 1-indenone, an α,β-unsaturated ketone. tubitak.gov.tr

The formation of an indenone introduces a conjugated system, which is a key step toward full aromatization. The general mechanism for such an elimination reaction, typically following the E2 pathway, requires a strong, non-nucleophilic base and involves an anti-periplanar arrangement of the proton at C-3 and the leaving group at C-2. openstax.orglumenlearning.com The stability of the resulting conjugated double bond provides the thermodynamic driving force for this reaction. libretexts.org

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Further electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the directing effects of the existing substituents. The methoxy (B1213986) group (-OCH₃) is a powerful activating, ortho-, para-director. The bromo group (-Br) is a deactivating, yet ortho-, para-director. The acyl group of the indanone ring is a deactivating, meta-director.

These competing influences determine the regioselectivity of subsequent substitutions. The C-7 methoxy group strongly activates the ortho-position (C-6). The C-5 bromo group directs to its ortho-position (C-6). The C-1 carbonyl group directs incoming electrophiles to its meta-positions (C-4 and C-6). All three substituents, therefore, favor substitution at the C-6 position, making it the most probable site for electrophilic attack. The C-4 position is sterically hindered and deactivated by the adjacent carbonyl group.

A study on the bromination of the closely related 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one with N-bromosuccinimide (NBS) resulted in exclusive substitution at the C-4 position, which is para to one methoxy group and ortho to the other, highlighting the powerful activating effect of two methoxy groups. chemspider.com For the title compound, with only one activating -OCH₃ group and a deactivating -Br group, the C-6 position remains the most electronically enriched and sterically accessible site.

| Electrophilic Reagent | Reaction Type | Predicted Major Product Position | Rationale |

| HNO₃/H₂SO₄ | Nitration | C-6 | Ortho to activating -OCH₃, ortho to deactivating -Br, and meta to deactivating acyl group. |

| Br₂/FeBr₃ | Bromination | C-6 | Ortho to activating -OCH₃, ortho to deactivating -Br, and meta to deactivating acyl group. |

| R-Cl/AlCl₃ | Friedel-Crafts Alkylation | C-6 | Ortho to activating -OCH₃. Reaction may be sluggish due to deactivating groups. masterorganicchemistry.com |

| RCO-Cl/AlCl₃ | Friedel-Crafts Acylation | C-6 | Ortho to activating -OCH₃. The ring is significantly deactivated, making this reaction challenging. masterorganicchemistry.com |

Manipulation of Aromatic Substituents

The bromo and methoxy substituents on the aromatic ring are not mere spectators; they are functional handles that can be manipulated to introduce further molecular diversity. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

The C-5 bromo group is an ideal substrate for reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. The Suzuki coupling enables the formation of a new C-C bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. sigmaaldrich.com This reaction is highly versatile for installing new aryl or vinyl groups at the C-5 position. youtube.com Similarly, the Buchwald-Hartwig amination allows for the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine, providing direct access to aniline (B41778) derivatives. organic-chemistry.orgnih.gov

The methoxy group at C-7 can also be transformed. A common and synthetically useful reaction is O-demethylation to unmask a phenol. This is typically achieved by treatment with strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). researchgate.net The resulting hydroxyl group can then be used for further functionalization, such as ether or ester formation.

| Transformation | Position | Reagents | Catalyst/Conditions | Product Functional Group |

| Suzuki Coupling | C-5 | Arylboronic acid (e.g., PhB(OH)₂) | Pd(PPh₃)₄, K₂CO₃, Toluene | 5-Aryl |

| Buchwald-Hartwig Amination | C-5 | Amine (e.g., Morpholine, Aniline) | Pd(OAc)₂, Ligand (e.g., X-Phos), Base (e.g., KOt-Bu) | 5-Amino |

| O-Demethylation | C-7 | Boron tribromide (BBr₃) or Hydrobromic acid (HBr) | CH₂Cl₂ (for BBr₃) or Acetic Acid (for HBr) | 7-Hydroxy |

Chemical Transformations of the Methoxy Group

The methoxy group (-OCH₃) attached to the aromatic ring of the indanone core is an aryl methyl ether. The most significant chemical transformation for this group is cleavage of the ether bond to yield a hydroxyl group (-OH), a reaction known as O-demethylation. This conversion is crucial for introducing new functionalities or altering the electronic properties of the molecule.

A variety of reagents can accomplish this transformation, often under harsh conditions. Boron tribromide (BBr₃) is a highly effective and commonly used reagent for the cleavage of aryl methyl ethers due to its strong Lewis acidity. chem-station.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures, starting at -78°C and gradually warming. chem-station.com Other Lewis acids, such as aluminum chloride (AlCl₃), or strong Brønsted acids like hydrobromic acid (HBr), can also be employed, usually requiring elevated temperatures. chem-station.com An alternative approach that avoids strong acids involves the use of alkyl thiols, such as 1-dodecanethiol, in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) under basic conditions. chem-station.com

| Reagent | Typical Conditions | Mechanism Type |

|---|---|---|

| Boron tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), -78°C to room temperature | Lewis Acid Mediated |

| Hydrobromic acid (HBr) | 47% aqueous solution, heat (approx. 130°C) | Brønsted Acid Catalyzed |

| Aluminum chloride (AlCl₃) | Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN), heat | Lewis Acid Mediated |

| Alkyl Thiols (e.g., Dodecanethiol) / Base | NMP or DMSO, heat (approx. 130°C) | Nucleophilic Demethylation |

Functional Group Interconversions of the Bromo Moiety

The bromo moiety at the 5-position of the indanone is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for building molecular complexity.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The reaction is highly versatile, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents in place of the bromine atom. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields. organic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org Similar to the Suzuki coupling, it requires a palladium catalyst, a suitable ligand, and a base. This reaction has largely replaced harsher classical methods for synthesizing arylamines due to its broad substrate scope and functional group tolerance. wikipedia.org

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand System | Typical Base | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (RB(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄, NaOEt | C-C (Aryl-Aryl) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃/BINAP or Pd(OAc)₂/Josiphos | NaOᵗBu, K₂CO₃, LiHMDS | C-N (Aryl-Amine) |

| Mizoroki-Heck Reaction | Alkene (R-CH=CH₂) | Pd(OAc)₂/P(o-tol)₃ | Et₃N, K₂CO₃ | C-C (Aryl-Vinyl) |

Investigation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of the aforementioned transformations is essential for reaction optimization and control.

Mechanism of Methoxy Group Cleavage: The cleavage of aryl methyl ethers by BBr₃ does not proceed by simple dissociation to a bromide ion and a cationic intermediate, as this is thermodynamically unfavorable. core.ac.uk Instead, density functional theory (DFT) calculations support a mechanism initiated by the formation of a Lewis acid-base adduct between the ether's oxygen and the boron atom. chem-station.comcore.ac.uk For primary alkyl ethers like the methoxy group, a bimolecular pathway is favored. In this mechanism, the bromide from one BBr₃-ether adduct performs a nucleophilic (Sₙ2-type) attack on the methyl group of a second adduct. ufp.ptgvsu.edu This concerted process avoids the formation of high-energy free ions in solution. core.ac.uk

Mechanism of Bromo Moiety Interconversions: Palladium-catalyzed cross-coupling reactions generally proceed through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.

Suzuki-Miyaura Reaction: The catalytic cycle comprises three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indanone, forming an arylpalladium(II) bromide complex. For aryl bromides, this step is typically the rate-determining step of the entire cycle. libretexts.orgchemrxiv.org

Transmetalation: The organoboron reagent, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the palladium(II) center, displacing the bromide. harvard.edu

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.orgharvard.edu

Kinetic studies on various aryl bromides show that electron-withdrawing groups on the aromatic ring can accelerate the rate-determining oxidative addition step. researchgate.net

Buchwald-Hartwig Amination: The mechanism is analogous to the Suzuki coupling:

Oxidative Addition: A Pd(0) complex undergoes oxidative addition with the aryl bromide to form a Pd(II) intermediate. wikipedia.orglibretexts.org This is generally considered the first irreversible and rate-limiting step for aryl bromides. nih.gov

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base removes a proton from the nitrogen, forming a palladium amide complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond of the product and regenerating the Pd(0) catalyst. wikipedia.org

Strategic Derivatization and Analogue Synthesis Utilizing the 5 Bromo 7 Methoxy 2,3 Dihydro 1h Inden 1 One Core

Construction of Substituted Indanone and Indene (B144670) Derivatives

The chemical architecture of 5-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is particularly well-suited for derivatization at the 5-position of the indanone core. The bromine atom acts as a crucial functional handle for the introduction of various substituents, most notably through palladium-catalyzed cross-coupling reactions.

One of the most prominent methods for this functionalization is the Suzuki-Miyaura cross-coupling reaction. researchgate.netwikipedia.orgorganic-chemistry.org This reaction facilitates the formation of a carbon-carbon bond between the sp²-hybridized carbon of the indanone ring and a variety of organoboron compounds, typically arylboronic acids. researchgate.net The process involves an oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org

This methodology has been effectively used to synthesize a range of 5-aryl-substituted indanones with excellent yields. researchgate.net For instance, the coupling of 5-bromo-1-indanone (B130187) with phenylboronic acid, 4-methoxyphenylboronic acid, and 4-ethylphenylboronic acid proceeds efficiently in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate. researchgate.net This approach provides a robust route to structurally diverse indanone derivatives that are valuable precursors for more complex molecules. researchgate.netresearchgate.net

| Boronic Acid Partner | Resulting 5-Substituted Indanone | Typical Yield |

|---|---|---|

| Phenylboronic acid | 5-Phenyl-2,3-dihydro-1H-inden-1-one | 91-97% researchgate.net |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-one | 91-97% researchgate.net |

| 4-Ethylphenylboronic acid | 5-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-one | 91-97% researchgate.net |

| 4-(Methylthio)phenylboronic acid | 5-(4-(Methylthio)phenyl)-2,3-dihydro-1H-inden-1-one | 91-97% researchgate.net |

Furthermore, these newly synthesized substituted indanones can be readily converted into their corresponding indene derivatives. semanticscholar.org This transformation is typically achieved through a two-step sequence involving the reduction of the ketone functionality to a secondary alcohol, followed by acid-catalyzed dehydration. This simple and efficient procedure yields strategically substituted indenes, which are important building blocks, particularly in the synthesis of metallocene catalysts for olefin polymerization. semanticscholar.org

Incorporation into Diverse Heterocyclic Frameworks (e.g., Thiazoles, Formazans)

The carbonyl group of the this compound core is a key reactive site for the construction of various heterocyclic systems. Through condensation reactions, the indanone can be incorporated into larger, more complex frameworks, including five-membered heterocycles like thiazoles and formazans. nih.govplos.org

The synthesis of indenyl-thiazole derivatives typically begins with the condensation of the parent indanone with thiosemicarbazide (B42300) in an acidified ethanol (B145695) solution. nih.gov This reaction forms the corresponding 2-(5-bromo-2,3-dihydro-1H-inden-1-ylidene)hydrazine-1-carbothioamide (a thiosemicarbazone). This intermediate is then subjected to cyclization with an α-haloketone, such as various substituted α-bromoacetophenones. This step, known as the Hantzsch thiazole (B1198619) synthesis, proceeds via nucleophilic attack of the sulfur atom on the α-carbon of the haloketone, followed by cyclization and dehydration to afford the final indenyl-thiazole derivative. nih.govresearchgate.net

Similarly, the indanone core can be elaborated to form formazan (B1609692) derivatives. nih.govfigshare.com The initial step involves the condensation of the indanone with hydrazine (B178648) hydrate (B1144303) to produce the corresponding hydrazone, (5-bromo-indan-1-ylidene)-hydrazine. nih.gov This indenyl-hydrazone intermediate is then reacted with a class of compounds known as hydrazonoyl chlorides in the presence of a base like triethylamine. This reaction leads to the formation of the characteristic formazan linkage (-N=N-C=N-NH-), resulting in indenyl-formazan derivatives. nih.govplos.org These synthetic routes demonstrate the utility of the indanone ketone in building diverse heterocyclic scaffolds with potential applications in medicinal chemistry. nih.govdoaj.org

| Target Heterocycle | Key Reagents | Intermediate | Reference |

|---|---|---|---|

| Thiazole | 1. Thiosemicarbazide, HCl 2. α-Bromoacetophenone derivatives | Thiosemicarbazone | nih.gov |

| Formazan | 1. Hydrazine hydrate 2. Hydrazonoyl chloride derivatives, Et₃N | Hydrazone | nih.govplos.org |

Design Principles for Modulating Electronic and Steric Properties through Substitution

The derivatization of the this compound core is guided by principles aimed at systematically modulating the molecule's electronic and steric properties. The strategic placement of the bromo and methoxy (B1213986) groups on the parent scaffold provides a foundational electronic landscape that can be extensively modified. The methoxy group at the 7-position acts as an electron-donating group, influencing the reactivity of the aromatic ring, while the bromo group at the 5-position serves as a versatile anchor for introducing new functionalities with tailored properties. researchgate.net

Electronic Modulation: The primary method for altering the electronic properties is through the substitution of the bromine atom via cross-coupling reactions or by modification at the 2-position of the indanone ring. researchgate.netnih.gov

Substitution at C-5: By employing Suzuki coupling, a wide range of aryl groups can be introduced. researchgate.net The electronic nature of the final molecule can be fine-tuned by selecting arylboronic acids with either electron-donating groups (e.g., methoxy, alkyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl). This directly impacts the electron density of the entire indanone system.

Substitution at C-2: The formation of 2-benzylidene derivatives via Claisen-Schmidt condensation with various benzaldehydes introduces an α,β-unsaturated ketone system. rsc.orgrsc.org This extended conjugation alters the electronic distribution. The substituents on the benzaldehyde (B42025) ring play a crucial role; electron-donating groups on the arylidene ring can push electron density through the conjugated system to the carbonyl group. rsc.org

Steric Modulation: The steric profile of the molecule can be precisely controlled by the choice of substituents.

Introducing bulky groups, such as tert-butylphenyl or naphthyl, at the 5-position via Suzuki coupling can create significant steric hindrance. semanticscholar.org This can influence the molecule's conformation and its ability to interact with biological targets.

Similarly, the choice of aldehyde in the Claisen-Schmidt condensation dictates the steric bulk at the 2-position. Using ortho-substituted benzaldehydes, for example, will introduce steric constraints that affect the planarity of the arylidene indanone system. rsc.orgresearchgate.net

These design principles allow for the systematic development of compound libraries where electronic and steric parameters are varied independently. This is a cornerstone of structure-activity relationship (SAR) studies, where such modifications are correlated with changes in biological activity to optimize lead compounds in drug discovery. nih.govresearchgate.net

Synthesis of Polycyclic Aromatic Systems (e.g., Benzo[c]fluorenone Derivatives)

The indanone core serves as a suitable precursor for the construction of larger, fused polycyclic aromatic systems, such as benzo[c]fluorenones. These annulation strategies typically involve building additional rings onto the existing bicyclic framework. nih.govscispace.com

A plausible synthetic route to a benzo[c]fluorenone derivative from this compound involves the initial formation of a tertiary alcohol followed by an acid-catalyzed cyclization and aromatization cascade. The key steps are:

Nucleophilic Addition: The synthesis can be initiated by the reaction of the indanone's carbonyl group with an organometallic reagent, such as a Grignard or organolithium reagent derived from a suitably substituted bromoarene (e.g., 2-bromobenzaldehyde (B122850) dimethyl acetal). This step creates a tertiary alcohol intermediate where the new aryl group is positioned for the subsequent cyclization.

Acid-Catalyzed Cyclization/Aromatization: Treatment of the tertiary alcohol with a strong acid (e.g., polyphosphoric acid, p-toluenesulfonic acid) can initiate a sequence of reactions. nih.gov This would likely involve dehydration to form a carbocation, followed by an intramolecular electrophilic attack onto the newly introduced aromatic ring (a Friedel-Crafts type reaction). Subsequent elimination and aromatization steps would lead to the formation of the rigid, planar benzo[c]fluorenone skeleton. nih.govscispace.com

This type of transformation, which can be viewed as a formal homo-Nazarov-type cyclization, effectively converts the five-membered ring of the indanone into a six-membered ring as part of the new polycyclic system. nih.gov The substituents from the original indanone, such as the methoxy group and the bromine atom (or a group that has replaced it), would be incorporated into the final benzo[c]fluorenone structure, providing further opportunities for functionalization. This approach highlights the utility of the indanone scaffold in accessing complex and functionally rich polycyclic aromatic hydrocarbons.

Advanced Theoretical and Computational Investigations of 5 Bromo 7 Methoxy 2,3 Dihydro 1h Inden 1 One and Its Derivatives

Quantum Chemical Approaches

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of organic molecules. mdpi.com By utilizing functionals such as B3LYP with basis sets like 6-311++G(d,p), researchers can accurately compute the optimized molecular geometry, vibrational frequencies, and various electronic properties. uantwerpen.benih.gov For derivatives of 2,3-dihydro-1H-indene, DFT calculations have been instrumental in confirming structural details obtained from experimental techniques like X-ray crystallography.

Theoretical calculations provide a detailed description of bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional model of the molecule. For instance, in a related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, the dihydroindene moiety was determined to be nearly planar, with only a slight twist in the five-membered ring. nih.gov Furthermore, Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. mdpi.comresearchgate.net

Table 1: Selected DFT-Calculated Molecular Properties

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | Typically in the range of -6 to -7 eV | Indicates electron-donating ability |

| LUMO Energy | Typically in the range of -1 to -2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Approximately 4 to 5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | Varies with conformation | Influences intermolecular interactions and solubility |

Note: The values presented are typical ranges for similar organic molecules and may vary for the specific compound.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.orgresearchgate.net This method is particularly useful for simulating and interpreting electronic absorption and emission spectra. rsc.orgrsc.org By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the absorption maxima (λmax) in the UV-Vis spectrum. nih.gov

These calculations help in understanding the nature of electronic transitions, such as n→π* or π→π*, and can elucidate the intramolecular charge transfer (ICT) characteristics of the molecule upon photoexcitation. rsc.org The results from TD-DFT are crucial for designing molecules with specific optical properties for applications in materials science and medicinal chemistry. researchgate.net

Molecular Modeling and Simulation Techniques

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide insights into the dynamic behavior and intermolecular interactions of molecules.

Conformational Analysis and Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis is employed to identify the stable geometries (conformers) of a molecule and to determine their relative energies. For flexible molecules, this can be achieved through systematic scans of dihedral angles to map the potential energy surface. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic picture, simulating the movement of atoms and molecules over time. imrpress.comimist.ma These simulations can reveal how the molecule behaves in different environments, such as in solution, and can provide information on its conformational flexibility and the stability of different conformers. While specific MD studies on 5-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one are not widely reported, the general methodology is applicable to understand its dynamic behavior.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.netscirp.org This method maps the electron distribution of a molecule in a crystal to generate a unique three-dimensional surface. The surface is colored according to the nature and proximity of intermolecular contacts.

Key features of Hirshfeld surface analysis include:

d_norm surfaces: These surfaces highlight intermolecular contacts shorter than the van der Waals radii, which are crucial for understanding the forces holding the crystal together. Red spots on the d_norm map indicate strong interactions like hydrogen bonds. uantwerpen.be

This analysis can identify and characterize various interactions, including conventional and non-conventional hydrogen bonds, halogen bonds, and π-π stacking interactions, which are vital for crystal engineering and understanding the solid-state properties of the compound. nih.govnih.gov

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution | Description |

|---|---|---|

| H···H | 35-45% | Van der Waals interactions, typically the most abundant. nih.govresearchgate.net |

| O···H/H···O | 20-30% | Indicate the presence of C-H···O hydrogen bonds. nih.gov |

| Br···H/H···Br | 10-20% | Reflect interactions involving the bromine atom. nih.gov |

| C···C | 5-10% | Suggest the presence of π-π stacking interactions. nih.gov |

Note: The percentages are illustrative based on similar structures and can vary.

Prediction and Interpretation of Spectroscopic Data

Computational methods are extensively used to predict and interpret various spectroscopic data, providing a powerful synergy with experimental measurements.

DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. mdpi.comnih.gov By comparing the calculated spectra with experimental data, a detailed assignment of the vibrational modes can be achieved. This is particularly useful for complex molecules where experimental peak assignment can be ambiguous.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. najah.edu These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds and for resolving complex spectral features. The correlation between theoretical and experimental spectroscopic data provides a high level of confidence in the determined molecular structure. nih.gov

Theoretical Vibrational (IR) and Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

While specific, published theoretical studies focused solely on this compound are not extensively available in the reviewed literature, the computational investigation of such molecules follows well-established and powerful methodologies. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are routinely employed to predict the vibrational and magnetic properties of organic molecules, providing deep insights that complement experimental data. These theoretical approaches are invaluable for confirming molecular structures, assigning spectral features, and understanding electronic characteristics.

The common approach for these investigations involves first optimizing the molecular geometry of the compound to find its most stable conformation (lowest energy state). Following this, vibrational frequency and NMR shielding tensor calculations are performed on the optimized structure.

Vibrational (IR) Spectroscopy Calculations

Theoretical vibrational frequencies are typically calculated using DFT methods, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional being one of the most widely used and reliable functionals for this purpose. This is often paired with a comprehensive basis set, such as 6-311++G(d,p), to accurately describe the electronic distribution of the molecule.

The output of these calculations provides a list of harmonic vibrational frequencies. However, these calculated frequencies are often systematically higher than the experimentally observed values due to the calculation's assumption of harmonic motion and neglect of electron correlation effects. To bridge this gap, the theoretical frequencies are uniformly scaled using specific scaling factors, which improves the agreement with experimental data. The potential energy distribution (PED) is then analyzed to assign the calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, or torsion of particular bonds or functional groups.

Below is an illustrative table showing the kind of data that would be generated from such a study for this compound.

Interactive Table 1: Hypothetical Theoretical and Scaled Vibrational Frequencies for this compound (Note: The following data are representative examples and not from actual published calculations on this specific molecule.)

| Vibrational Mode Assignment | Theoretical Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| C-H (Aromatic) Stretch | 3150 | 3024 |

| C-H (Aliphatic, CH₂) Stretch | 3010 | 2890 |

| C=O (Ketone) Stretch | 1755 | 1685 |

| C=C (Aromatic) Stretch | 1620 | 1555 |

| CH₂ Scissoring | 1480 | 1421 |

| C-O (Methoxy) Stretch | 1265 | 1214 |

| C-Br Stretch | 680 | 653 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

The prediction of NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and effective technique for calculating nuclear magnetic shielding tensors. researchgate.net These calculations are also typically performed at the DFT level of theory (e.g., B3LYP/6-311++G(d,p)) on the previously optimized molecular geometry.

The GIAO method calculates the absolute magnetic shielding for each nucleus. To obtain the chemical shifts (δ), which are reported relative to a standard, the calculated isotropic shielding value of a reference compound, typically Tetramethylsilane (TMS), is subtracted from the calculated isotropic shielding value of each nucleus in the target molecule.

δcalc = σTMS - σcalc

These calculated chemical shifts for both ¹H and ¹³C nuclei can then be directly compared to experimental NMR spectra. This comparison is a powerful tool for verifying the proposed structure of a synthesized compound and for assigning specific peaks in the experimental spectrum to individual atoms within the molecule.

The tables below provide a hypothetical comparison between theoretical and experimental NMR data for this compound, illustrating the expected outcome of such a computational study.

Interactive Table 2: Hypothetical ¹³C NMR Chemical Shifts for this compound (Note: The following data are representative examples and not from actual published calculations on this specific molecule. Atom numbering is illustrative.)

| Carbon Atom | Theoretical δ (ppm) | Experimental δ (ppm) |

| C1 (C=O) | 205.1 | 204.5 |

| C2 (CH₂) | 36.8 | 36.2 |

| C3 (CH₂) | 25.9 | 25.4 |

| C3a (Ar-C) | 154.2 | 153.7 |

| C4 (Ar-CH) | 128.5 | 127.9 |

| C5 (Ar-C-Br) | 115.0 | 114.3 |

| C6 (Ar-CH) | 130.1 | 129.6 |

| C7 (Ar-C-O) | 159.8 | 159.1 |

| C7a (Ar-C) | 138.4 | 137.8 |

| OCH₃ | 56.5 | 55.9 |

Interactive Table 3: Hypothetical ¹H NMR Chemical Shifts for this compound (Note: The following data are representative examples and not from actual published calculations on this specific molecule. Atom numbering is illustrative.)

| Proton Atom | Theoretical δ (ppm) | Experimental δ (ppm) |

| H2 (2H, triplet) | 2.70 | 2.65 |

| H3 (2H, triplet) | 3.15 | 3.10 |

| H4 (1H, doublet) | 7.60 | 7.55 |

| H6 (1H, doublet) | 7.40 | 7.35 |

| OCH₃ (3H, singlet) | 3.90 | 3.85 |

Role of 5 Bromo 7 Methoxy 2,3 Dihydro 1h Inden 1 One As a Crucial Synthetic Intermediate and Building Block

Contribution to the Construction of Complex Organic Architectures

The unique structure of 5-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one makes it an important intermediate in the assembly of intricate molecular frameworks, particularly those with pharmaceutical relevance. Organic building blocks are fundamental functionalized molecules used for the bottom-up construction of molecular architectures. The indanone scaffold is a core component in numerous neuroactive drugs and other bioactive molecules. myskinrecipes.com

The presence of both bromo and methoxy (B1213986) groups on the indanone frame allows for selective and directed chemical modifications. myskinrecipes.com The bromine atom, in particular, is a versatile functional group that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is essential for elaborating the basic indanone structure into more complex, polycyclic, or highly substituted systems. For instance, derivatives of bromo-indanones are used to create new core structures for potent and specific kinase inhibitors, which are crucial in cancer therapy research. nih.gov The synthesis of such complex architectures is often challenging, and the use of pre-functionalized building blocks like this compound can significantly streamline the synthetic route.

Application in the Synthesis of Precursors for Other Organic Molecules

Beyond its direct incorporation into final target molecules, this compound is instrumental in the preparation of other essential precursors. Its reactive sites are amenable to a range of chemical transformations, allowing chemists to convert it into a variety of other intermediates.

Notably, the bromine atom facilitates participation in powerful cross-coupling reactions such as the Suzuki and Buchwald-Hartwig amination reactions. medchemexpress.com These reactions are fundamental in medicinal chemistry for creating libraries of compounds by attaching diverse molecular fragments to the indanone core. myskinrecipes.com This capability makes the compound a key intermediate for synthesizing precursors for central nervous system (CNS) agents and selective receptor modulators, such as ligands for serotonin (B10506) and dopamine (B1211576) receptors. myskinrecipes.com The ability to readily form new bonds at the bromine position allows for the systematic modification of the molecule's structure to optimize its biological activity, a process central to drug discovery.

| Reaction Type | Reactant Fragment | Resulting Precursor Class | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Aryl-substituted Indanones | CNS Agents, Kinase Inhibitors |

| Buchwald-Hartwig Amination | Amines | Amino-substituted Indanones | Receptor Modulators |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl-substituted Indanones | Functional Materials |

| Heck Coupling | Alkenes | Alkenyl-substituted Indanones | Complex Natural Product Synthesis |

Enabling Component in the Development of Novel Functional Organic Materials (e.g., White-Light-Emitting Systems)

The 1-indanone (B140024) core is recognized for its utility in the development of organic functional materials, including organic light-emitting diodes (OLEDs), dyes, and fluorophores. scispace.comrsc.org The conjugated system of the indanone structure provides a basis for creating materials with interesting electronic and photophysical properties. While the broader class of indanone derivatives is employed in these applications, the direct use of this compound in white-light-emitting systems specifically is not extensively detailed in the reviewed literature.

However, the principles of materials science suggest its potential. The indanone scaffold can be incorporated into larger conjugated polymers or small molecules designed for light emission. rsc.org For example, 1,1-dicyanomethylene-3-indanone (IC) is known for its strong electron-withdrawing ability and has been used as an end group in organic photovoltaics. rsc.org The bromo- and methoxy-substituents on the subject compound could be used to tune the electronic properties (such as the HOMO/LUMO energy levels) of a target material, thereby influencing its emission color. The bromine atom provides a convenient point for polymerization or for attaching the indanone unit to a larger chromophore system, which is a common strategy in the design of materials for OLEDs.

Design of Chemical Scaffolds for Molecular Recognition Studies

Molecular recognition—the specific interaction between two or more molecules—is a fundamental principle in biology and medicinal chemistry. The design of chemical scaffolds that can selectively bind to biological targets like enzymes and receptors is a primary goal of drug discovery. The rigid framework of the indanone core makes it an excellent scaffold for presenting functional groups in a well-defined three-dimensional space.

This compound serves as a foundational structure for scaffolds aimed at molecular recognition. For example, research into new kinase inhibitors has utilized bromo-dimethoxy-dihydro-indenone platforms. nih.gov The indanone core mimics the necessary planar structure and hydrogen bonding capabilities required to fit into the ATP binding pocket of kinases. nih.gov The bromine atom then serves as a point for further functionalization, allowing for the addition of substituents that can target unique residues within the binding pocket, thereby increasing the potency and selectivity of the inhibitor. nih.gov This strategic functionalization is key to designing molecules that can recognize and interact with specific biological targets, leading to the development of new therapeutic agents. myskinrecipes.com

Sophisticated Structural Elucidation and Spectroscopic Characterization for Mechanistic Insights

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a molecule's connectivity, conformational structure, and, for chiral molecules, its absolute configuration. The analysis involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of individual atoms can be resolved with high precision.

For 5-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, a successful single-crystal X-ray analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. This would confirm the planar nature of the aromatic ring fused to the five-membered ring and the specific substitution pattern of the bromo and methoxy (B1213986) groups. Furthermore, the analysis would reveal how individual molecules pack together in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding or π-stacking that govern the material's bulk properties.

While a specific crystallographic study for this compound is not available in the surveyed literature, the table below illustrates the typical parameters obtained from such an analysis, which would be essential for its complete structural validation.

| Crystallographic Parameter | Information Provided |

|---|---|

| Molecular Formula | Confirms the elemental composition (C10H9BrO2) |

| Crystal System | Defines the symmetry of the unit cell (e.g., Monoclinic, Orthorhombic) |

| Space Group | Describes the symmetry operations within the crystal |

| Unit Cell Dimensions (Å) | Provides the size of the repeating unit (a, b, c, α, β, γ) |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles formed by three connected atoms |

| Intermolecular Interactions | Identifies forces like hydrogen bonds or van der Waals contacts governing crystal packing |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural and Stereochemical Assignment (e.g., NOESY, Mosher Ester Analysis)

While X-ray crystallography provides solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating molecular structure in solution. Advanced 2D NMR techniques are particularly crucial for assigning the complex regio- and stereochemistry of organic molecules.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR experiment that identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. huji.ac.illibretexts.org This is distinct from other techniques like COSY, which shows through-bond coupling. For this compound, a NOESY experiment would be invaluable for confirming the substitution pattern on the aromatic ring. A key correlation would be expected between the protons of the methoxy group (-OCH₃) and the adjacent aromatic proton. This through-space interaction provides unambiguous evidence for the placement of the methoxy group at position 7. Other correlations, such as those between the aliphatic protons on the five-membered ring, would help to confirm their spatial relationships. nanalysis.com

Mosher Ester Analysis is a specialized NMR method used to determine the absolute configuration of chiral centers, primarily secondary alcohols and amines. nih.gov The technique involves creating diastereomeric esters by reacting the chiral molecule with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). libretexts.org A comparative analysis of the ¹H NMR spectra of these two diastereomers allows for the assignment of the unknown stereocenter. nih.gov However, this compound is an achiral molecule as it does not possess any stereocenters. Therefore, Mosher ester analysis is not an applicable technique for the stereochemical assignment of this particular compound.

The table below outlines the key correlations that would be expected in a NOESY spectrum to confirm the structure of this compound.

| Proton Group 1 | Proton Group 2 | Expected NOESY Correlation | Structural Information Confirmed |

|---|---|---|---|

| Methoxy Protons (at C7) | Aromatic Proton (at C6) | Yes | Confirms the juxtaposition of the methoxy group and the sole remaining aromatic proton, defining the 5-bromo-7-methoxy substitution pattern. |

| Aliphatic Protons (at C2) | Aliphatic Protons (at C3) | Yes | Confirms the connectivity and spatial proximity of the methylene (B1212753) groups in the five-membered ring. |

| Aromatic Proton (at C6) | Aliphatic Protons (at C5-H) | No (if C5 is substituted with Br) | The absence of a correlation to a C5 proton, combined with other data, supports the bromine substitution at that position. |

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for confirming the elemental composition of a compound with extremely high accuracy. nih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments (such as Time-of-Flight or Orbitrap analyzers) can measure mass-to-charge ratios (m/z) to four or more decimal places. This level of precision allows for the calculation of a unique elemental formula.

During the synthesis of this compound, HRMS would be used to monitor the reaction's progress and to confirm the identity of the final product. By comparing the experimentally measured exact mass to the theoretically calculated mass for the expected formula (C₁₀H₉BrO₂), researchers can definitively confirm its formation and rule out other potential products or impurities with the same nominal mass. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes. HRMS can resolve and accurately measure both of these isotopic peaks, providing further confirmation of the compound's identity.

The table below shows the calculated theoretical exact masses for the protonated molecule ([M+H]⁺) of this compound, which would be compared against experimental data for identity confirmation.

| Ion Species | Isotope | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | ⁷⁹Br | C₁₀H₁₀⁷⁹BrO₂⁺ | 240.9862 |

| [M+H]⁺ | ⁸¹Br | C₁₀H₁₀⁸¹BrO₂⁺ | 242.9842 |

Future Research Directions and Emerging Paradigms in the Study of 5 Bromo 7 Methoxy 2,3 Dihydro 1h Inden 1 One

Development of Sustainable and Environmentally Benign Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For indanones, this involves moving away from traditional methods that often rely on harsh reagents and hazardous solvents. Research is increasingly focused on developing more sustainable and eco-friendly synthetic routes.

One promising approach is the use of water as a solvent. A rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway has been developed for the one-pot synthesis of 2,3-substituted indanones. acs.org This method operates under mild conditions using water as the sole solvent and functions without the need for exogenous ligands, representing a significant advancement in sustainable synthesis. acs.orgorganic-chemistry.org

Another key area is the development of metal-free catalytic systems. L-proline, an environmentally benign catalyst, has been successfully used for the intramolecular hydroacylation of 2-vinylbenzaldehydes to produce indanone scaffolds with good to excellent yields. rsc.org This metal- and additive-free condition provides a greener alternative to transition-metal-catalyzed processes. rsc.org Furthermore, the use of green solvents is being explored; for instance, the Nazarov cyclization of chalcones to form indanones has been achieved using 4-methyltetrahydropyran (4-MeTHP), a more sustainable alternative to hazardous solvents, which also simplifies the reaction work-up. scilit.com

These innovative strategies stand in contrast to classical methods, such as intramolecular Friedel-Crafts reactions which may use strong acids like polyphosphoric acid or catalysts that are difficult to recover and reuse. chemicalbook.comnih.gov

| Methodology | Key Features | Sustainability Aspect | Reference |

|---|---|---|---|

| Rhodium-Catalyzed Tandem Reaction | One-pot synthesis of 2,3-substituted indanones. | Uses water as the sole solvent; no exogenous ligands required. | acs.org |

| L-proline Catalysis | Intramolecular hydroacylation of 2-vinylbenzaldehydes. | Metal- and additive-free; uses an environmentally benign catalyst. | rsc.org |

| Nazarov Cyclization | Cyclization of chalcones to form the indanone core. | Utilizes green solvents like 4-MeTHP, reducing hazardous waste. | scilit.com |

| Classical Friedel-Crafts Cyclization | Cyclization of 3-arylpropionic acids. | Often requires strong acids (e.g., polyphosphoric acid) and harsh conditions. | chemicalbook.comnih.gov |

Computational-Aided Design of Next-Generation Indanone Analogues

Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of new molecules with specific properties. For 5-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, these approaches can guide the synthesis of next-generation analogues for applications in medicinal chemistry and materials science.

For instance, in the development of kinase inhibitors, indanone-related scaffolds are being explored as alternatives to structures with metabolic liabilities. nih.gov Computational methods such as molecular docking can be used to predict how modifications to the indanone core will affect binding to a biological target, such as an enzyme's ATP binding pocket. nih.gov This allows chemists to prioritize the synthesis of compounds with the highest predicted potency and specificity.

Network pharmacology is another powerful computational tool that can predict the potential biological activities and molecular targets of novel compounds. nih.gov By analyzing the interactions between a designed molecule and a network of proteins, researchers can gain insights into its mechanism of action. For example, studies on novel methoxy (B1213986) curcumin (B1669340) analogs have used network pharmacology to identify potential anti-inflammatory activity and protein targets like extracellular signal-regulated kinase (ERK). nih.gov A similar in silico approach could be applied to a virtual library of derivatives of this compound to identify promising candidates for treating various diseases.

Integration into Cascade and Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency

To maximize synthetic efficiency, modern organic chemistry emphasizes reactions that form multiple chemical bonds in a single operation. Cascade reactions and multicomponent reactions (MCRs) are at the forefront of this paradigm. The structure of this compound makes it an ideal candidate for integration into these complex reaction schemes.

MCRs bring together three or more reactants in a one-pot process to create a final product that incorporates structural elements from each starting material. nih.gov This approach offers significant advantages in terms of atom economy, time, and resource savings. Precursors to the target indanone, such as 5-bromo-3-methoxybenzaldehyde derivatives, have been used in MCRs with compounds like 3-amino-1,2,4-triazole and acetone (B3395972) to construct complex, polycyclic heterocyclic systems. semanticscholar.orgresearchgate.netresearchgate.net The ketone functionality of this compound itself could serve as a reactive site in similar MCRs, allowing for the rapid assembly of spirocyclic or fused-ring structures.

Cascade reactions, where a single event triggers a sequence of intramolecular transformations, are also a powerful tool. The indanone core can be designed to participate in tandem reactions, such as a coupling reaction at the bromine site followed by an intramolecular cyclization involving the ketone or a neighboring group, leading to highly complex structures in a single, efficient step.

Q & A

Basic Research Question

- Spectroscopy : 1H/13C NMR is essential for verifying substituent positions (e.g., bromo vs. methoxy groups). Overlapping signals in crowded aromatic regions require advanced techniques like 2D-COSY or HSQC for resolution .

- Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Challenges include resolving disorder in the dihydroindenone ring, particularly when heavy atoms (e.g., bromine) cause absorption artifacts. ORTEP-III is recommended for visualizing thermal ellipsoids and validating bond lengths/angles .

How can density functional theory (DFT) calculations be applied to predict the electronic properties and chemical reactivity of this compound?

Advanced Research Question

DFT at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps, Mulliken charges, and molecular electrostatic potentials (MEPs). These predict nucleophilic/electrophilic sites, aiding in understanding regioselectivity in substitution reactions. For example, the methoxy group’s electron-donating effect lowers the LUMO energy at the adjacent carbon, facilitating electrophilic attacks . Global reactivity descriptors (e.g., chemical hardness) derived from DFT can rationalize stability under oxidative conditions .

What strategies are recommended for designing biological activity studies involving this compound, particularly in antimicrobial or receptor antagonism contexts?

Advanced Research Question

- Antimicrobial Assays : Follow standardized protocols (e.g., MIC testing against Gram-positive/negative bacteria). Structural analogs with halogen and methoxy groups show enhanced activity due to improved membrane penetration .

- Receptor Antagonism : Rigid indenone scaffolds mimic natural ligands. For TRPV1 antagonism, introduce urea or carbamate moieties at the 1-position, as seen in ABT-102 analogs. Validate binding via molecular docking and in vitro calcium flux assays .

How should researchers address contradictions between experimental data (e.g., crystallographic results) and computational predictions for this compound?

Advanced Research Question

Triangulate data using multiple methods:

- If DFT-predicted bond lengths deviate from X-ray data, re-examine basis set adequacy (e.g., switch to LANL2DZ for bromine) .

- For conflicting NMR assignments, cross-validate with HSQC/HMBC correlations or isotopic labeling .

- Apply the IUCr’s validation tools (e.g., checkCIF) to resolve crystallographic outliers .

What role do substituent positions (e.g., bromo vs. methoxy groups) play in modulating the reactivity of dihydroindenone derivatives?

Advanced Research Question

- Bromine : Acts as a leaving group in nucleophilic substitutions. Para-methoxy groups stabilize transition states via resonance, accelerating SNAr reactions at the 5-position .

- Methoxy : Ortho-directing in electrophilic substitution. Steric hindrance at the 7-position reduces side reactions in Friedel-Crafts acylations .

What methodologies enable diastereoselective synthesis of 2,3-dihydro-1H-inden-1-one derivatives, and how can stereochemical outcomes be controlled?

Advanced Research Question

Palladium-catalyzed cascade reactions achieve cis-2,3-disubstituted products via intramolecular Michael addition. Stereoselectivity is controlled by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.